REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[NH2:9][CH2:10][CH2:11][CH2:12][C:13]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1
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Name
|
|
Quantity
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162 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)N)N
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Name
|
|
Quantity
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85 g
|
Type
|
reactant
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Smiles
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N1C(CCC1)=O
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Type
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CUSTOM
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Details
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while stirring, in a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the water which is gradually eliminated is distilled off over a period of 5 hours at a sump temperature of 150° to 250°C
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Duration
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5 h
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Type
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DISTILLATION
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Details
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The reaction mixture is then subjected to fractional distillation under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
NCCCC=1NC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |